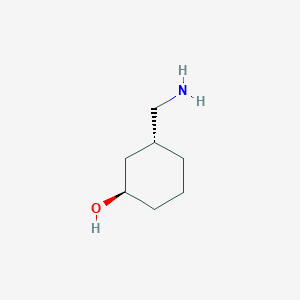

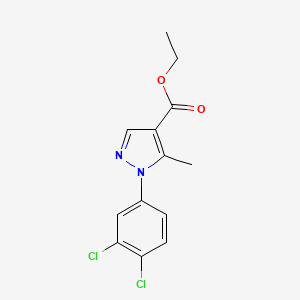

![molecular formula C18H18ClN3S B2603506 2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine CAS No. 338401-73-3](/img/structure/B2603506.png)

2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

“2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine” is a chemical compound. It belongs to the class of imidazo[1,2-a]pyridines, which are recognized as important fused bicyclic 5–6 heterocycles . These compounds have a wide range of applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are synthesized through a multi-step reaction, leading to various derivatives with potential biological applications. The process involves reacting 2-aminopyridine with different aryl ketones, followed by cyclization with urea and thiourea, yielding derivatives with potential antimicrobial activities (Ladani et al., 2009). Similarly, other studies have synthesized specific derivatives of imidazo[1,2-a]pyridine, such as 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, and evaluated their biological activities against bacteria and fungi (Bhuva et al., 2015).

Application in Chemical Detoxification

A series of selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine were synthesized and investigated for their application in the detoxification of mercury(II) chloride (HgCl2). The derivatives showed potential in treating HgCl2-induced toxicity, making them relevant in the context of environmental pollution control and remediation (Sharma et al., 2018).

Synthesis of Chalcones and Oxopyrimidines

Research on the synthesis of heterosubstituted chalcones and oxopyrimidines using 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been conducted. The derivatives were evaluated for their antimicrobial activity, indicating potential applications in the development of antimicrobial agents (Joshi et al., 2012).

Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives have been evaluated for their corrosion inhibition performance. For instance, studies on the inhibitory performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic conditions have shown promising results, indicating their potential in corrosion control applications (Saady et al., 2021).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown potential in treating heart and circulatory failures, with some derivatives exhibiting significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory effects. The binding interactions of these inhibitors with enzymes have been confirmed through computational molecular docking studies, highlighting their therapeutic potential (Kwong et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine is the human microtubule affinity regulating kinase (MARK4) . MARK4 plays crucial roles in cell-cycle progression such as G1/S transition and regulation of microtubule dynamics .

Mode of Action

This compound interacts with MARK4, inhibiting its function . This interaction results in changes to cell-cycle progression and microtubule dynamics .

Biochemical Pathways

The inhibition of MARK4 by this compound affects the cell-cycle progression pathway . This can lead to downstream effects such as the disruption of the G1/S transition and alteration of microtubule dynamics .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of MARK4, disruption of cell-cycle progression, and alteration of microtubule dynamics . These effects contribute to its potential anti-cancer roles .

Propiedades

IUPAC Name |

4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESNBNKMJEHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324083 | |

| Record name | 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

338401-73-3 | |

| Record name | 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

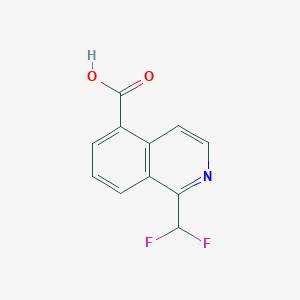

![2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2603424.png)

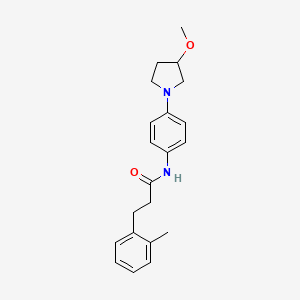

![Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2603425.png)

![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)

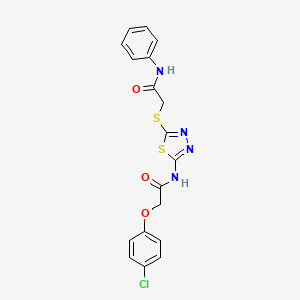

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)

![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603444.png)